4-ethyl-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
4-ethyl-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C13H15NS. It is a derivative of aniline, where the aniline nitrogen is substituted with a thiophen-2-ylmethyl group and the benzene ring is substituted with an ethyl group.
Mechanism of Action
Target of Action
Thiophene-based analogs, which include 4-ethyl-n-(thiophen-2-ylmethyl)aniline, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, depending on the specific derivative and its functional groups .
Mode of Action
Other thiophene-based compounds have been found to interact with their targets in various ways, such as binding to receptors, inhibiting enzymes, or modulating ion channels . The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
Thiophene-based compounds have been found to affect a variety of biochemical pathways, depending on their specific targets . For example, some thiophene-based compounds have been found to have anti-inflammatory effects, suggesting they may affect pathways related to inflammation .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiophene-based compounds have been found to have a variety of effects, such as anti-inflammatory, antimicrobial, and anticancer effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 4-ethyl aniline with thiophen-2-ylmethanol under suitable conditions. One common method is to use a condensation reaction, where the thiophen-2-ylmethanol is activated using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), followed by reaction with 4-ethyl aniline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: HNO3, H2SO4, Cl2, Br2
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro, sulfonyl, halogenated derivatives
Scientific Research Applications
4-ethyl-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-(thiophen-2-ylmethyl)aniline
- 4-methyl-N-(thiophen-2-ylmethyl)aniline
- 4-ethyl-N-(furan-2-ylmethyl)aniline
- 4-ethyl-N-(pyridin-2-ylmethyl)aniline
Uniqueness
This compound is unique due to the presence of both the ethyl group on the benzene ring and the thiophen-2-ylmethyl group on the nitrogen. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different biological activities or material properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-ethyl-N-(thiophen-2-ylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13/h3-9,14H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIOQTYQILQHMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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